REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([N+:17]([O-])=O)[CH:10]=1)=[O:8])([O-])=O.[H][H]>[Pd].CN(C)C=O>[NH2:17][C:11]1[CH:10]=[C:9]([CH:14]=[CH:13][C:12]=1[O:15][CH3:16])[C:7]([C:6]1[CH:20]=[CH:21][C:22]([O:23][CH3:24])=[C:4]([NH2:1])[CH:5]=1)=[O:8]
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C=CC1OC
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
420 g
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a sealed glass reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
TEMPERATURE
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Details
|
thermometer and reflux condenser
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered
|
Type
|
ADDITION
|
Details
|
1275 g of water was added
|
Type
|
TEMPERATURE
|
Details
|
cooled to temperature
|
Type
|
CUSTOM
|
Details
|
to crystallize the desired product
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropylalcohol (IPA)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)C2=CC(=C(C=C2)OC)N)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |